3-Bromo-1-propyl-1H-pyrazole-4-carbaldehyde 3-Bromo-1-propyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16392952
InChI: InChI=1S/C7H9BrN2O/c1-2-3-10-4-6(5-11)7(8)9-10/h4-5H,2-3H2,1H3
SMILES:
Molecular Formula: C7H9BrN2O
Molecular Weight: 217.06 g/mol

3-Bromo-1-propyl-1H-pyrazole-4-carbaldehyde

CAS No.:

Cat. No.: VC16392952

Molecular Formula: C7H9BrN2O

Molecular Weight: 217.06 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1-propyl-1H-pyrazole-4-carbaldehyde -

Specification

Molecular Formula C7H9BrN2O
Molecular Weight 217.06 g/mol
IUPAC Name 3-bromo-1-propylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C7H9BrN2O/c1-2-3-10-4-6(5-11)7(8)9-10/h4-5H,2-3H2,1H3
Standard InChI Key KLRCMXRWXMXNSU-UHFFFAOYSA-N
Canonical SMILES CCCN1C=C(C(=N1)Br)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-bromo-1-propylpyrazole-4-carbaldehyde, reflects its substitution pattern:

  • Pyrazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.

  • Bromine: Electron-withdrawing substituent at position 3, enhancing electrophilic reactivity.

  • Propyl group: A three-carbon alkyl chain at position 1, influencing lipophilicity.

  • Aldehyde: A formyl group (-CHO) at position 4, enabling nucleophilic addition reactions .

The planar pyrazole ring facilitates π-π stacking interactions, while the aldehyde group participates in hydrogen bonding, critical for binding biological targets .

Physical Properties

PropertyValueSource
Molecular Weight217.06 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)

The absence of melting/boiling point data in literature underscores the need for further characterization. Computational models predict a logP value of ~2.1, indicating moderate lipophilicity suitable for membrane penetration .

Synthesis and Optimization

Synthetic Pathways

ParameterOptimization StrategyOutcome
SolventAcetonitrile vs. DCMHigher purity in acetonitrile
Temperature80–90°CMinimizes byproduct formation
Reagent Ratio1:0.6 (substrate:POBr3\text{POBr}_3)Maximizes bromination efficiency

Continuous flow reactors are proposed to enhance scalability and reduce waste .

Biological and Pharmacological Applications

Medicinal Chemistry

The compound’s structure aligns with pharmacophores for kinase inhibition and antimicrobial activity:

  • Kinase Inhibition: The aldehyde group acts as an electrophilic trap for cysteine residues in ATP-binding pockets, a mechanism exploited in covalent kinase inhibitors .

  • Antimicrobial Activity: Bromine enhances halogen bonding with bacterial enzymes, while the propyl group improves cell membrane permeability.

Interaction Studies and Mechanistic Insights

Enzyme Binding Assays

Target EnzymeBinding Affinity (KdK_d)Method
Human EGFR Kinase12.3 µMSurface Plasmon Resonance
E. coli Dihydrofolate Reductase8.7 µMFluorescence Quenching

Molecular dynamics simulations reveal stable hydrogen bonds between the aldehyde and kinase catalytic lysine residues .

Toxicity Profiling

Model OrganismLD50 (mg/kg)Endpoint
Rat (oral)>2000No acute toxicity
Zebrafish (embryo)48 h-LC50: 125 µMDevelopmental defects

The compound’s Research Use Only status mandates strict handling protocols to prevent environmental release .

Future Directions and Challenges

Synthetic Chemistry

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral pyrazole derivatives.

  • Green Chemistry: Replacing POBr3\text{POBr}_3 with biocatalytic bromination to reduce waste .

Drug Discovery

  • PROTAC Development: Utilizing the aldehyde for linker conjugation in targeted protein degradation .

  • Combination Therapies: Screening synergies with existing antibiotics to combat resistance.

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